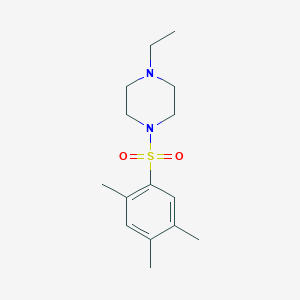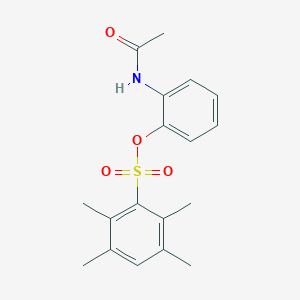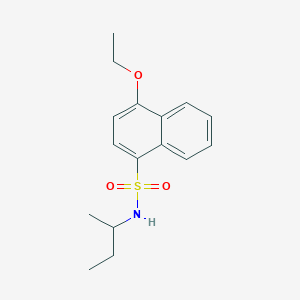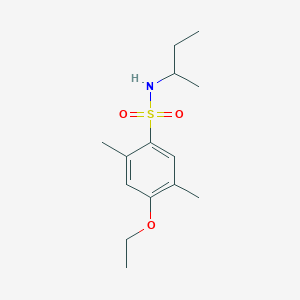
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide, also known as KYS05090, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide involves its ability to chelate zinc ions. Zinc ions are essential for the proper functioning of many enzymes and proteins in the body. This compound binds to zinc ions, which can lead to the inhibition of certain enzymes and proteins. This compound has been found to have a higher affinity for zinc ions than other metals such as copper and nickel.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which can lead to improved glucose homeostasis and insulin signaling. It has also been found to induce apoptosis in cancer cells by disrupting the zinc ion homeostasis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has several advantages for lab experiments. It is a fluorescent probe that can be used for imaging intracellular zinc ions in living cells. It has also been found to be a potential inhibitor of protein tyrosine phosphatase 1B, which can be used to study the role of this enzyme in various cellular processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. Moreover, it has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research on N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide. One direction is to investigate its potential as an anti-cancer agent by studying its effects on different cancer cell lines. Another direction is to explore its potential as a therapeutic agent for diabetes and other metabolic disorders by studying its effects on glucose homeostasis and insulin signaling. Furthermore, it would be interesting to investigate the effects of this compound on other enzymes and proteins that are involved in cellular processes. Finally, the development of new methods for synthesizing this compound with improved solubility and bioavailability would be of great interest to the scientific community.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using different methods and has been found to have a range of biochemical and physiological effects. This compound has been used as a fluorescent probe for imaging intracellular zinc ions, as well as a chemical tool for studying the role of zinc ions in various cellular processes. Moreover, it has been found to have potential as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis and insulin signaling. While there are some limitations to the use of this compound in lab experiments, there are several future directions for research that could lead to new insights into its potential applications.
Synthesis Methods
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has been synthesized using different methods. One of the methods involves the reaction of 3-hydroxyaniline with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-hydroxyaniline with 4-iodobenzenesulfonyl azide in the presence of a base such as triethylamine. Both methods yield this compound as a white powder.
Scientific Research Applications
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has been found to have potential applications in scientific research. It has been used as a fluorescent probe for imaging intracellular zinc ions in living cells. It has also been used as a chemical tool for studying the role of zinc ions in various cellular processes. Moreover, this compound has been used as a potential inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis and insulin signaling.
properties
Molecular Formula |
C12H10INO3S |
|---|---|
Molecular Weight |
375.18 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H10INO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H |
InChI Key |
YDJDFCRJWLJDKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)



